molecular formula C13H16N2O4S2 B11278312 7-(morpholin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

7-(morpholin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B11278312
M. Wt: 328.4 g/mol
InChI Key: VDPKIIZBBCBZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a heterocyclic compound that features a benzothiazepine core structure with a morpholine-4-sulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves the following steps:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-halo ketones under basic conditions.

    Introduction of the Morpholine-4-Sulfonyl Group: This step involves the sulfonylation of the benzothiazepine core using morpholine-4-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The morpholine-4-sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazepine derivatives.

Scientific Research Applications

7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its interaction with biological molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine-4-sulfonyl group can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The benzothiazepine core structure allows for interactions with various biological pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MORPHOLINE-4-SULFONYL)-PHENOL
  • 4-BROMO-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOTHIADIAZOLE
  • 2-(MORPHOLINE-4-SULFONYL)PHENOL

Uniqueness

7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is unique due to its benzothiazepine core, which is not commonly found in other similar compounds. This core structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O4S2

Molecular Weight

328.4 g/mol

IUPAC Name

7-morpholin-4-ylsulfonyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C13H16N2O4S2/c16-13-3-8-20-12-2-1-10(9-11(12)14-13)21(17,18)15-4-6-19-7-5-15/h1-2,9H,3-8H2,(H,14,16)

InChI Key

VDPKIIZBBCBZHJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.